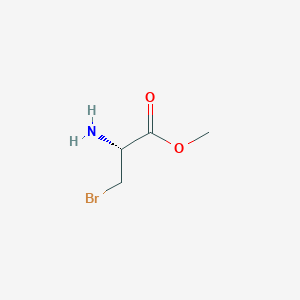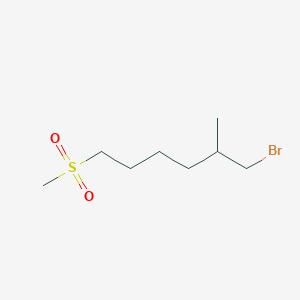
Tert-butyl 2,5-dihydrothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2,5-dihydrothiophene-3-carboxylate is a heterocyclic organic compound. It belongs to the class of thiophenes, which are sulfur-containing five-membered rings. This compound has been extensively studied for its properties and applications in various scientific experiments and industrial sectors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,5-dihydrothiophene-3-carboxylate typically involves the reaction of thiophene derivatives with tert-butyl esters under specific conditions. One common method includes the use of tert-butyl bromoacetate and thiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.
Substitution: Amines or alcohols in the presence of a base like sodium hydride in DMF.
Major Products
The major products formed from these reactions include various substituted thiophenes, which can be further utilized in different chemical syntheses .
Applications De Recherche Scientifique
Tert-butyl 2,5-dihydrothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of tert-butyl 2,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its sulfur-containing ring structure allows it to form stable complexes with metal ions, which can influence its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2,5-dihydrofuran-3-carboxylate: Similar in structure but contains an oxygen atom instead of sulfur.
Tert-butyl 5-nitrothiophene-2-carboxylate: Contains a nitro group, which significantly alters its chemical properties.
5-tert-Butyl-2-hydroxybenzaldehyde: Contains a hydroxyl group and a benzene ring, differing in both structure and reactivity
Uniqueness
Tert-butyl 2,5-dihydrothiophene-3-carboxylate is unique due to its sulfur-containing ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C9H14O2S |
|---|---|
Poids moléculaire |
186.27 g/mol |
Nom IUPAC |
tert-butyl 2,5-dihydrothiophene-3-carboxylate |
InChI |
InChI=1S/C9H14O2S/c1-9(2,3)11-8(10)7-4-5-12-6-7/h4H,5-6H2,1-3H3 |
Clé InChI |
OGSZOQAWKFKHIR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CCSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



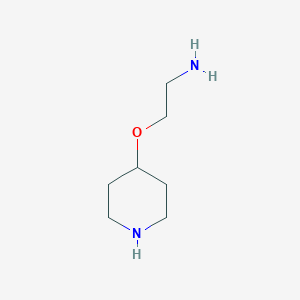
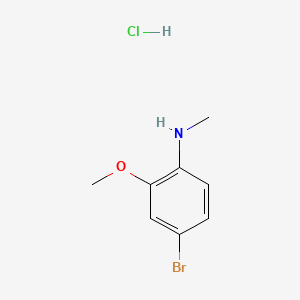
![ethyl 5-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B15307632.png)

![Methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15307643.png)
![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydrothieno[3,4-c]furan-1-one, cis](/img/structure/B15307650.png)
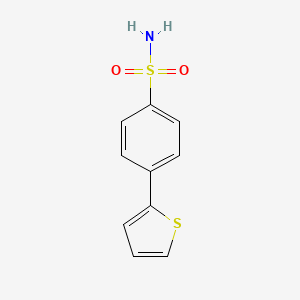


![Thieno[3,2-b]thiophene-2-thiol](/img/structure/B15307678.png)

